![molecular formula C12H9IN2O4S B5233931 N-(4-iodophenyl)-3-nitrobenzenesulfonamide](/img/structure/B5233931.png)
N-(4-iodophenyl)-3-nitrobenzenesulfonamide
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Overview
Description
“N-(4-Iodophenyl)benzamide” is a compound with the molecular formula C13H10INO . It has an average mass of 323.129 Da and a monoisotopic mass of 322.980713 Da . Another compound, “N-(4-IODOPHENYL)-2-METHYL-3-NITROBENZAMIDE”, has a linear formula of C14H11IN2O3 and a molecular weight of 382.16 .
Synthesis Analysis
There is a paper that discusses the synthesis and chemoinformatics analysis of N-aryl-β-alanine derivatives . The paper describes the design and synthesis of new potentially biologically active azoles from N-(4-iodophenyl)-β-alanine hydrazide .Scientific Research Applications
Microbial Respiration Assessment
- Application : INT serves as a proxy for microbial respiration rates. Researchers estimate electron transport system rates (ETS) by monitoring the reduction of INT to formazan. Despite its toxicity on short timescales, INT correlates well with respiration rates in natural marine microbial communities and bacterial cultures .
Nonlinear Optical (NLO) Crystals
- Application : N-(4-iodophenyl)-3-nitrobenzenesulfonamide derivatives may exhibit second-order NLO properties. These crystals could be useful for optical devices and signal processing .
Biologically Active Derivatives
- Application : Novel N-(4-iodophenyl)-β-alanine derivatives and their cyclization products are designed and synthesized. These compounds may have biological relevance .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-(4-iodophenyl)-3-nitrobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9IN2O4S/c13-9-4-6-10(7-5-9)14-20(18,19)12-3-1-2-11(8-12)15(16)17/h1-8,14H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVFGFRLCIUOHDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9IN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Iodophenyl)[(3-nitrophenyl)sulfonyl]amine |
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